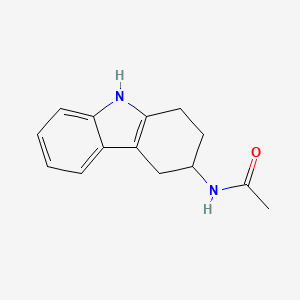
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Overview
Description
“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, closely related to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and evaluated for their antimicrobial activity and cytotoxicity. Notable antimicrobial activity was observed, particularly against bacteria like Micrococcus luteus, Bacillus subtilis, and others. These compounds also exhibited varying levels of cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Antioxidant Activity and Molecular Docking Study
Various carbazole derivatives, including those similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and subjected to spectroscopic techniques. The antioxidant activities of these compounds were investigated, revealing that some derivatives exhibited notable antioxidant properties. Molecular docking studies indicated potential interactions with human glutathione reductase (Serdaroğlu et al., 2021).
Analgesic Activity
A study on acetamide derivatives related to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide investigated their potential analgesic activities. These derivatives demonstrated significant analgesic properties against various nociceptive stimuli in animal models (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand Protein Interactions
Benzothiazolinone acetamide analogs, structurally similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and studied for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) were explored through molecular docking studies, revealing potential biological activities (Mary et al., 2020).
Anticancer Activity
Carbazole derivatives, including those similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were evaluated for their anticancer activity. Specific derivatives demonstrated significant activity against cancer cell lines, suggesting their potential as anticancer agents (Chaudhary & Chaudhary, 2016).
properties
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBLXBGYRYOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494196 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | |
CAS RN |
60480-69-5 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



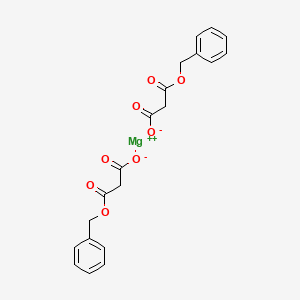
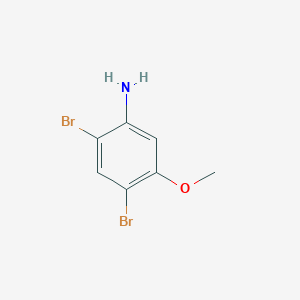
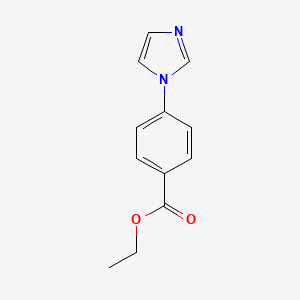

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)

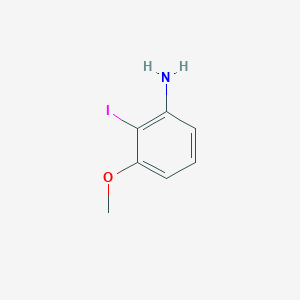

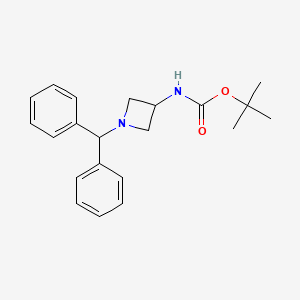
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
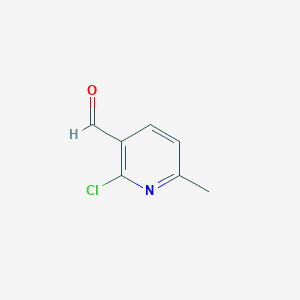
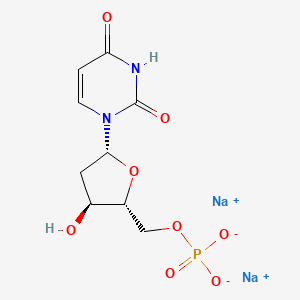

![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)